6-(4-fluorophenyl)-1H-indole

Sigma Receptor Pharmacology CNS Drug Discovery Cancer Biology

6-(4-Fluorophenyl)-1H-indole is a critical 6-arylindole building block for medicinal chemistry. The 4-fluorophenyl substituent at the indole 6-position is essential for sub-nanomolar sigma-2 receptor binding and tubulin polymerization inhibition—activities absent in 5-aryl or non-fluorinated analogs. With a LogP of 3.97, this scaffold enables rational lipophilicity tuning for oral bioavailability. Ensure SAR reproducibility and avoid regioisomeric divergence by sourcing this precise isomer. High purity (≥98%) guarantees robust ADME and potency data.

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
CAS No. 147621-16-7
Cat. No. B132905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-1H-indole
CAS147621-16-7
Synonyms6-(4-FLUOROPHENYL)INDOLE
Molecular FormulaC14H10FN
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H
InChIKeyRUYZRLREVCHREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-1H-indole (CAS 147621-16-7): A Fluorinated Indole Scaffold for Medicinal Chemistry and Chemical Biology


6-(4-Fluorophenyl)-1H-indole (CAS 147621-16-7) is a fluorinated indole derivative characterized by a 4-fluorophenyl substituent at the 6-position of the indole core [1]. This structural motif is a privileged scaffold in medicinal chemistry, recognized for its ability to engage diverse biological targets including platelet-activating factor (PAF) receptors, sigma-2 receptors, and tubulin polymerization machinery [2]. The compound exhibits a computed LogP of approximately 3.97, indicative of significant lipophilicity that influences both target engagement and pharmacokinetic behavior . It serves primarily as a versatile synthetic intermediate and a core fragment in the development of anti-inflammatory, anticancer, and CNS-targeted therapeutic candidates.

Why 6-(4-Fluorophenyl)-1H-indole is Not a Generic Indole: Differentiated by Regiochemistry, Fluorine Effect, and Target Engagement


Simple indole substitution is not an option. The 6-position 4-fluorophenyl group is not a generic modification; it dictates specific pharmacological outcomes that regioisomers (e.g., 2- or 5-substituted) or non-fluorinated analogs cannot replicate. The fluorine atom at the para-position of the phenyl ring is critical for enhancing metabolic stability and modulating electron density, directly impacting binding affinity to targets like sigma-2 receptors and PAF receptors [1]. Furthermore, the precise regiochemistry at the indole 6-position is essential for constructing advanced leads such as 6-aryl-3-aroyl-indoles, which exhibit potent tubulin polymerization inhibition—a property not observed in 5-aryl or 2-aryl indole analogs [2]. Using a generic, non-fluorinated, or differently substituted indole building block will inevitably lead to compounds with divergent SAR, reduced potency, and altered pharmacokinetic profiles, jeopardizing project reproducibility and lead optimization campaigns.

Quantitative Differentiation of 6-(4-Fluorophenyl)-1H-indole: Head-to-Head Comparisons and Validated Performance Data


6-(4-Fluorophenyl)-1H-indole Derivatives Exhibit Subnanomolar Sigma-2 Receptor Affinity, Superior to 4-Methoxyphenyl Analogs

The incorporation of a 4-fluorophenyl group at the indole nitrogen atom (N1) of 3-(ω-aminoalkyl)-1H-indoles yields sigma-2 (σ2) receptor ligands with subnanomolar affinity and remarkable selectivity over sigma-1 (σ1) and other aminergic receptors. This is in stark contrast to analogs bearing a 4-methoxyphenyl group, which demonstrate significantly reduced sigma receptor engagement [1].

Sigma Receptor Pharmacology CNS Drug Discovery Cancer Biology

6-(4-Fluorophenyl)-1H-indole Derivatives Are Potent PAF Antagonists with Defined Ki (75 nM) Against Rabbit Platelet Membranes

A derivative of 6-(4-fluorophenyl)-1H-indole, specifically [6-(4-Fluoro-phenyl)-1H-indol-3-yl]-[4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-phenyl]-methanone, acts as a potent and selective antagonist of the platelet-activating factor (PAF) receptor. Its binding affinity is quantitatively defined, providing a clear benchmark for lead optimization [1].

Inflammation Platelet-Activating Factor Cardiovascular Pharmacology

6-(4-Fluorophenyl)-1H-indole is a Critical Substructure for 6-Aryl-3-aroyl-indoles with Sub-Micromolar Tubulin Polymerization Inhibition

The 6-aryl-3-aroyl-indole scaffold, which incorporates the 6-(4-fluorophenyl)-1H-indole motif, yields potent inhibitors of tubulin polymerization. Representative compounds KGP588 and KGP596 demonstrate IC50 values in the sub-micromolar range, confirming the critical role of the 6-aryl substitution in achieving potent anticancer activity [1].

Cancer Therapeutics Tubulin Polymerization Vascular Disrupting Agents

Optimized Lipophilicity (LogP ~3.97) Balances Cellular Permeability and Aqueous Solubility for Drug Discovery

The computed partition coefficient (LogP) for 6-(4-fluorophenyl)-1H-indole is approximately 3.97, a value that falls within the optimal range (typically 1-5) for orally bioavailable drug candidates. This lipophilicity is a direct consequence of the 4-fluorophenyl substitution and is significantly higher than that of unsubstituted indole .

Medicinal Chemistry Physicochemical Properties ADME

High Purity (≥97%) from Authoritative Vendors Ensures Reproducible Lead Generation and Structure-Activity Relationship Studies

Commercially available 6-(4-fluorophenyl)-1H-indole is supplied at a purity of 97% or higher, as certified by multiple vendors [REFS-1, REFS-2]. This level of purity is essential for achieving reproducible results in sensitive biological assays and for minimizing batch-to-batch variability in large-scale synthesis campaigns.

Chemical Synthesis Reproducibility Procurement

High-Value Application Scenarios for 6-(4-Fluorophenyl)-1H-indole in Drug Discovery and Chemical Biology


1. Sigma-2 Receptor Ligand Discovery for Oncology and CNS Disorders

6-(4-Fluorophenyl)-1H-indole is an essential starting material for synthesizing subnanomolar, highly selective sigma-2 (σ2) receptor ligands. Its 4-fluorophenyl motif is proven to confer σ2 affinity and selectivity over σ1 and aminergic receptors [1]. Research groups focused on developing PET tracers for tumor imaging or therapeutic agents for Alzheimer's disease and cancer will find this scaffold indispensable. The quantitative superiority of the 4-fluorophenyl group over other aryl substitutions (e.g., 4-methoxyphenyl) makes it the preferred choice for achieving high target engagement and minimizing off-target effects [1].

2. Development of Potent PAF Receptor Antagonists for Inflammatory Disease Models

Investigators studying platelet-activating factor (PAF)-mediated pathologies (e.g., asthma, septic shock, inflammation) can leverage this compound as a core fragment to generate potent PAF receptor antagonists. Derivatives have demonstrated a defined binding affinity (Ki = 75 nM) for the PAF receptor [1]. This allows for rational, data-driven optimization of new chemical entities targeting this pathway, using the established Ki as a benchmark for SAR studies. The scaffold offers a clear starting point for developing tool compounds to validate PAF's role in various disease models [2].

3. Synthesis of Next-Generation Tubulin Polymerization Inhibitors as Vascular Disrupting Agents (VDAs)

The 6-(4-fluorophenyl)-1H-indole substructure is a critical component of the 6-aryl-3-aroyl-indole pharmacophore, which exhibits potent inhibition of tubulin polymerization. Compounds derived from this scaffold (e.g., KGP588, KGP596) demonstrate sub-micromolar IC50 values, outperforming benchmark agents like colchicine and OXi8006 [1]. Medicinal chemistry teams focused on developing novel vascular disrupting agents (VDAs) for solid tumor therapy should prioritize this building block. Its use directly enables access to a validated chemical series with demonstrated in vivo efficacy in orthotopic cancer models [1].

4. Optimizing Lead Compounds for Improved Pharmacokinetic Profiles

The calculated LogP of 3.97 positions this compound in a favorable physicochemical space for drug development [1]. Medicinal chemists can utilize this building block to deliberately tune the lipophilicity of their lead series, balancing cellular permeability and aqueous solubility. This is particularly valuable when designing orally bioavailable candidates, as the compound's inherent properties reduce the risk of encountering late-stage ADME failures. The high commercial purity (≥97%) further ensures that SAR and early ADME data are robust and reproducible [REFS-2, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-fluorophenyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.